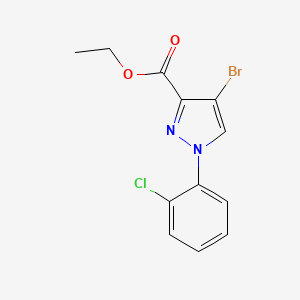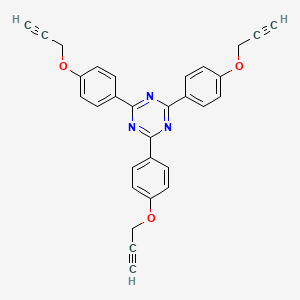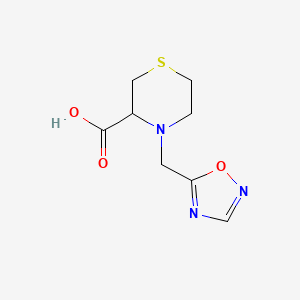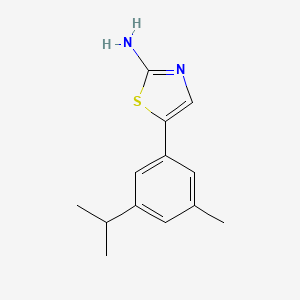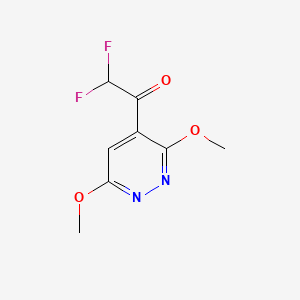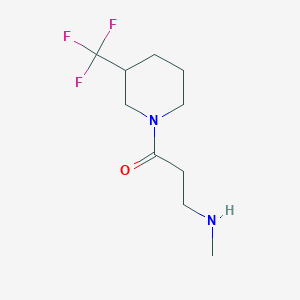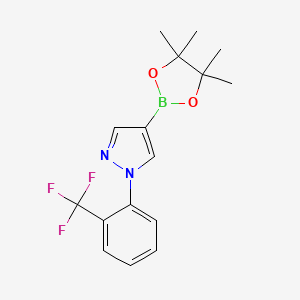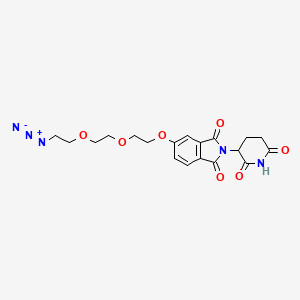![molecular formula C12H15BrN2 B14768350 4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14768350.png)
4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a bromine atom at the 4-position and a neopentyl group at the 1-position of the pyrrolo[2,3-b]pyridine core. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of medicinal chemistry and drug discovery.
Vorbereitungsmethoden
The synthesis of 4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step synthetic routes. One common method includes the bromination of 1-neopentyl-1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The neopentyl group can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other protein receptors.
Biology: It is employed in the study of cellular signaling pathways and the development of molecular probes for imaging and diagnostic purposes.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of tumor cell proliferation and the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
4-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the neopentyl group, making it less bulky and potentially less selective in its interactions.
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Contains a tosyl group instead of a neopentyl group, which can influence its solubility and reactivity.
4-Bromo-1H-pyrrolo[2,3-c]pyridine: Has a different ring fusion pattern, which can affect its binding affinity and specificity for certain targets
The uniqueness of this compound lies in its specific substitution pattern, which can enhance its selectivity and potency in various applications.
Eigenschaften
Molekularformel |
C12H15BrN2 |
|---|---|
Molekulargewicht |
267.16 g/mol |
IUPAC-Name |
4-bromo-1-(2,2-dimethylpropyl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H15BrN2/c1-12(2,3)8-15-7-5-9-10(13)4-6-14-11(9)15/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
QROYPHNJGDEROF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CN1C=CC2=C(C=CN=C21)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


